molecular formula C19H21NO4 B7346460 (2R,3R)-N-[3-(2-methoxyphenyl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide

(2R,3R)-N-[3-(2-methoxyphenyl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide

Cat. No. B7346460
M. Wt: 327.4 g/mol
InChI Key: OZIVCMGDEDMZGT-FZKQIMNGSA-N
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Description

(2R,3R)-N-[3-(2-methoxyphenyl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide, also known as MDPV, is a synthetic cathinone that has gained popularity as a designer drug. It is commonly used as a recreational drug due to its stimulant and euphoric effects. However, its potential for abuse and addiction has led to it being classified as a Schedule I controlled substance in the United States.

Mechanism of Action

(2R,3R)-N-[3-(2-methoxyphenyl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters in the synapse, resulting in a stimulant effect. Additionally, this compound has been shown to activate the release of dopamine and norepinephrine from presynaptic neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, induce hyperthermia, and cause cardiovascular effects such as hypertension and tachycardia. Additionally, this compound has been shown to have anxiogenic effects and can induce seizures in high doses.

Advantages and Limitations for Lab Experiments

(2R,3R)-N-[3-(2-methoxyphenyl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide has been used in laboratory experiments as a tool to study the effects of stimulants on the brain. Its potent effects on the dopamine, norepinephrine, and serotonin systems make it a valuable tool for studying the mechanisms of addiction and drug abuse. However, its potential for abuse and toxicity limits its usefulness in certain types of experiments.

Future Directions

There are several future directions for research on (2R,3R)-N-[3-(2-methoxyphenyl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide. One area of research is the development of new treatments for addiction and drug abuse. Another area of research is the development of new analytical methods for detecting this compound and other synthetic cathinones in biological samples. Additionally, further studies are needed to fully understand the long-term effects of this compound on the brain and body.

Synthesis Methods

(2R,3R)-N-[3-(2-methoxyphenyl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with 2-methoxyphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with methylamine to yield this compound.

Scientific Research Applications

(2R,3R)-N-[3-(2-methoxyphenyl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide has been the subject of extensive scientific research due to its potential for abuse and addiction. Studies have focused on its mechanism of action, biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.

properties

IUPAC Name

(2R,3R)-N-[3-(2-methoxyphenyl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13-18(24-11-10-23-13)19(21)20-15-7-5-6-14(12-15)16-8-3-4-9-17(16)22-2/h3-9,12-13,18H,10-11H2,1-2H3,(H,20,21)/t13-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIVCMGDEDMZGT-FZKQIMNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCO1)C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](OCCO1)C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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